5-Bromo-N-[2-(dimethylamino)ethyl]-N-methylpyridin-2-amine
Overview
Description
5-Bromo-N-[2-(dimethylamino)ethyl]-N-methylpyridin-2-amine is an organic compound that features a bromine atom attached to a pyridine ring, along with a dimethylaminoethyl and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-[2-(dimethylamino)ethyl]-N-methylpyridin-2-amine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 5-bromopyridine.
Alkylation: The 5-bromopyridine is then subjected to alkylation with N,N-dimethylethylenediamine in the presence of a base like potassium carbonate (K2CO3) to introduce the dimethylaminoethyl group.
Methylation: Finally, the compound is methylated using methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH) to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-[2-(dimethylamino)ethyl]-N-methylpyridin-2-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring or the dimethylamino group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides or other oxidized derivatives.
Reduction: Reduced forms of the pyridine ring or the dimethylamino group.
Scientific Research Applications
5-Bromo-N-[2-(dimethylamino)ethyl]-N-methylpyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is employed in studies investigating the interaction of small molecules with biological targets.
Industrial Applications: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-N-[2-(dimethylamino)ethyl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminoethyl group can enhance the compound’s binding affinity to these targets, while the bromine atom can participate in halogen bonding, further stabilizing the interaction. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N-[2-(dimethylamino)ethyl]-N-(2-methoxyethyl)nicotinamide
- 5-Bromo-N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide
- 2-Bromo-N,N-dimethylethylamine hydrobromide
Uniqueness
5-Bromo-N-[2-(dimethylamino)ethyl]-N-methylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both the dimethylaminoethyl and methyl groups allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
N'-(5-bromopyridin-2-yl)-N,N,N'-trimethylethane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrN3/c1-13(2)6-7-14(3)10-5-4-9(11)8-12-10/h4-5,8H,6-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBSHWNSKLNGPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C1=NC=C(C=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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